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Compound of Interest

Compound Name: Allyl methyl sulfone

Cat. No.: B095783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allyl
methyl sulfone. Due to the limited availability of published experimental spectra in public

databases, this document presents predicted spectroscopic data based on established

principles and data from analogous compounds. It also includes detailed experimental

protocols for the acquisition of such data.

Introduction
Allyl methyl sulfone is an organosulfur compound with the chemical formula C₄H₈O₂S. It is

recognized as a metabolite of garlic and other Allium species and is of interest to researchers

in fields such as food science, metabolomics, and drug development. Accurate spectroscopic

data is crucial for its identification, characterization, and quantification in various matrices. This

guide aims to provide a detailed reference for the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data of allyl methyl sulfone.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for allyl methyl sulfone.

These predictions are based on the analysis of structurally similar compounds and established

spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectroscopic Data for Allyl Methyl Sulfone

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CH₃) ~ 2.9 - 3.1 Singlet -

H-2 (CH₂) ~ 3.7 - 3.9 Doublet ~ 7.0

H-3 (=CH) ~ 5.8 - 6.0 Multiplet -

H-4 (=CH₂) ~ 5.3 - 5.5 Multiplet -

Table 2: Predicted ¹³C NMR Spectroscopic Data for Allyl Methyl Sulfone

Carbon Chemical Shift (δ, ppm)

C-1 (CH₃) ~ 40 - 45

C-2 (CH₂) ~ 55 - 60

C-3 (=CH) ~ 125 - 130

C-4 (=CH₂) ~ 120 - 125

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for Allyl Methyl Sulfone

Functional Group Absorption Range (cm⁻¹) Intensity

S=O Stretch (Sulfone) 1350 - 1300 and 1160 - 1120 Strong

C=C Stretch (Alkene) 1650 - 1630 Medium

=C-H Stretch (Alkene) 3100 - 3000 Medium

C-H Stretch (Alkyl) 3000 - 2850 Medium

=C-H Bend (Alkene) 1000 - 650 Strong
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Allyl Methyl Sulfone

m/z Proposed Fragment Notes

120 [C₄H₈O₂S]⁺• Molecular Ion (M⁺•)

79 [CH₃SO₂]⁺ Methylsulfonyl cation

41 [C₃H₅]⁺ Allyl cation

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for allyl methyl sulfone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of allyl methyl sulfone in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise
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ratio (may range from hundreds to thousands).

Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation: As allyl methyl sulfone is a liquid at room temperature, it can be

analyzed as a neat thin film. Place a small drop of the liquid between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty salt plates.

Place the sample-loaded plates in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via Gas Chromatography (GC) for separation and

direct injection into the mass spectrometer.

Instrumentation: Employ a GC system coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Use a suitable capillary column (e.g., DB-5ms).

Set an appropriate temperature program to ensure good separation. An example program

could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5

minutes.
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Use helium as the carrier gas at a constant flow rate.

MS Conditions:

Use a standard electron ionization energy of 70 eV.

Scan a mass range of m/z 35-200.

The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like allyl methyl sulfone.
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General Workflow for Spectroscopic Analysis of Allyl Methyl Sulfone
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Caption: General workflow for the spectroscopic analysis of allyl methyl sulfone.

To cite this document: BenchChem. [Spectroscopic Data of Allyl Methyl Sulfone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095783#spectroscopic-data-of-allyl-methyl-sulfone-
nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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